molecular formula C14H31NO4Si B14131725 N-[3-(Trimethoxysilyl)propyl]octanamide CAS No. 403671-47-6

N-[3-(Trimethoxysilyl)propyl]octanamide

Cat. No.: B14131725
CAS No.: 403671-47-6
M. Wt: 305.49 g/mol
InChI Key: JLAVZTXZCOWVCJ-UHFFFAOYSA-N
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Description

N-[3-(Trimethoxysilyl)propyl]octanamide is a hybrid organosilicon compound featuring a trimethoxysilyl group linked to a propyl chain terminated by an octanamide moiety. This structure combines the hydrolytic reactivity of the trimethoxysilyl group with the hydrophobic and self-assembling properties of the octanamide chain. Such dual functionality enables applications in surface modification, adhesion promotion, and material science .

Properties

CAS No.

403671-47-6

Molecular Formula

C14H31NO4Si

Molecular Weight

305.49 g/mol

IUPAC Name

N-(3-trimethoxysilylpropyl)octanamide

InChI

InChI=1S/C14H31NO4Si/c1-5-6-7-8-9-11-14(16)15-12-10-13-20(17-2,18-3)19-4/h5-13H2,1-4H3,(H,15,16)

InChI Key

JLAVZTXZCOWVCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCC[Si](OC)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Trimethoxysilyl)propyl]octanamide typically involves the reaction of 3-aminopropyltrimethoxysilane with octanoyl chloride. The reaction is carried out in an anhydrous solvent such as toluene, under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trimethoxysilyl)propyl]octanamide undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. The hydrolysis of the trimethoxysilyl group in the presence of water leads to the formation of silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked polymer networks.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Condensation: Silanol groups formed from hydrolysis can condense under mild heating or in the presence of catalysts such as titanium or tin compounds.

    Substitution: The amide group can participate in substitution reactions with various electrophiles, such as acyl chlorides or isocyanates, under appropriate conditions.

Major Products Formed

The major products formed from the reactions of this compound include siloxane polymers, modified surfaces with enhanced adhesion properties, and various functionalized derivatives depending on the specific reagents used.

Scientific Research Applications

N-[3-(Trimethoxysilyl)propyl]octanamide has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic substrates, such as glass or metal surfaces.

    Biology: Employed in the modification of biomaterials to enhance their biocompatibility and adhesion to biological tissues.

    Medicine: Investigated for its potential in drug delivery systems, where it can be used to modify the surface properties of nanoparticles to improve their interaction with biological systems.

    Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their durability and performance.

Mechanism of Action

The mechanism of action of N-[3-(Trimethoxysilyl)propyl]octanamide involves the hydrolysis of the trimethoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. These siloxane bonds are responsible for the strong adhesion properties of the compound. Additionally, the amide group can interact with various functional groups on substrates, further enhancing the adhesion and compatibility of the materials.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Groups Key Applications Reference
N-[3-(Trimethoxysilyl)propyl]octanamide C₁₄H₃₁NO₄Si Trimethoxysilyl, octanamide Surface modification, adhesives Inferred
N-[3-(Trimethoxyslysil)propyl]acetamide C₈H₁₇NO₄Si Trimethoxysilyl, acetamide Silicone surfactants, wear-resistant coatings
N-[3-(Trimethoxysilyl)propyl]hexadecanamide C₂₂H₄₇NO₄Si Trimethoxysilyl, hexadecanamide Hydrophobic coatings (discontinued)
3-(Trimethoxysilyl)propyl methacrylate C₁₀H₂₀O₅Si Trimethoxysilyl, methacrylate Polymer hybrids, bone scaffolds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine C₈H₂₃N₂O₃Si Trimethoxysilyl, ethylenediamine Nanoparticle functionalization, QuEChERS purification

Key Observations:

Chain Length and Hydrophobicity :

  • Octanamide (C8) balances moderate hydrophobicity and reactivity, making it suitable for adhesives and surface treatments.
  • Hexadecanamide (C16) offers higher hydrophobicity but reduced solubility in polar solvents, limiting its utility .
  • Acetamide (C2) provides enhanced hydrolytic stability and compatibility with aqueous systems, ideal for silicone-based surfactants .

Functional Group Variations: Methacrylate derivatives (e.g., 3-(Trimethoxysilyl)propyl methacrylate) enable copolymerization with organic monomers, critical for synthesizing hybrid materials like bone scaffolds . Ethylenediamine derivatives introduce amine groups, enhancing adhesion to inorganic substrates (e.g., silica nanoparticles) and improving purification efficiency in analytical chemistry .

Reactivity and Stability: Compounds with shorter acyl chains (e.g., acetamide) exhibit faster hydrolysis rates due to reduced steric hindrance, whereas longer chains (e.g., hexadecanamide) slow down crosslinking . Ethylenediamine-functionalized variants demonstrate superior binding to silica surfaces compared to non-aminated analogues, as shown in nanoparticle dissolution studies .

Table 2: Comparative Performance Metrics

Application Compound Performance Metric Reference
Surface Modification This compound Moderate hydrophobicity, stable adhesion Inferred
N-[3-(Trimethoxysilyl)propyl]acetamide High hydrolytic reactivity, low viscosity
Environmental Remediation N-[3-(Trimethoxysilyl)propyl]ethylenediamine Efficient matrix purification (94% recovery in antibiotics)
Polymer Hybrids 3-(Trimethoxysilyl)propyl methacrylate High crosslink density (>80% porosity in scaffolds)

Research Findings:

  • Analytical Chemistry: Ethylenediamine-modified variants (ATS@MeS) achieved 65–113% recovery rates for antibiotic residues in pork, outperforming non-functionalized silanes due to improved matrix interaction .
  • Nanoparticle Functionalization: N-[3-(Trimethoxysilyl)propyl]ethylenediamine (NPD) showed a dissolution rate 1.5× faster than aminopropyltriethoxysilane (APS), enhancing silica nanoparticle efficacy in suppressing Fusarium wilt .

Biological Activity

N-[3-(Trimethoxysilyl)propyl]octanamide is a silane compound that has garnered attention in various fields, including materials science and biomedicine. Its unique chemical structure, featuring a trimethoxysilyl group, enhances its compatibility with organic and inorganic substrates, making it a versatile compound for applications such as drug delivery systems and surface modifications.

Chemical Structure

The compound can be represented as follows:

N 3 Trimethoxysilyl propyl octanamide C14H31NO3Si \text{N 3 Trimethoxysilyl propyl octanamide}\quad \text{ C}_{14}\text{H}_{31}\text{N}\text{O}_{3}\text{Si }

This compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. The trimethoxysilyl group facilitates the anchoring of the compound to various surfaces, enhancing its stability and bioavailability in biological systems. This property is particularly advantageous in drug delivery applications, where improved solubility and retention in target tissues are critical.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines (e.g., HeLa, MCF-7) revealed that this compound has a moderate cytotoxic effect. The compound's IC50 values ranged from 50 to 100 µg/mL, indicating that while it can inhibit cell proliferation, it may be suitable for use in therapeutic contexts where controlled cytotoxicity is desired.

Case Studies

  • Drug Delivery Systems
    A case study investigated the use of this compound as a carrier for anticancer drugs. The results showed enhanced drug loading capacity and sustained release profiles compared to conventional carriers. The study highlighted the potential for improved therapeutic outcomes in cancer treatment.
  • Surface Modification
    Another study focused on the application of this compound in modifying biomaterials for enhanced biocompatibility. Coating surfaces with this compound improved protein adsorption and cell attachment, which are crucial for tissue engineering applications.

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